Verofylline
Overview
Description
Verofylline is a methylxanthine-substituted bronchodilator with inhibitory effects on phosphodiesterase 4 (PDE4). It is an orally available, long-acting compound used primarily in the treatment of asthma and obesity-related research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verofylline is synthesized through a series of chemical reactions involving methylxanthine derivatives. The synthetic route typically involves the alkylation of theophylline with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
Verofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Verofylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying methylxanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating asthma and obesity.
Industry: Utilized in the development of new bronchodilators and related pharmaceuticals
Mechanism of Action
Verofylline exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to bronchodilation and anti-inflammatory effects. The molecular targets include PDE4 and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another methylxanthine bronchodilator with similar effects but shorter duration of action.
Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication with different pharmacological properties.
Doxofylline: A bronchodilator with a similar mechanism of action but different chemical structure .
Uniqueness of Verofylline
This compound is unique due to its long-acting nature and multi-acting properties, making it a valuable compound in both research and therapeutic applications. Its inhibitory effects on PDE4 distinguish it from other methylxanthine derivatives .
Biological Activity
Verofylline is a compound belonging to the xanthine class, primarily recognized for its potential therapeutic applications in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications supported by case studies and research findings.
Pharmacodynamics
This compound exhibits several pharmacological effects:
- Bronchodilation : It acts as a bronchodilator, helping to open airways in the lungs. This is crucial for patients suffering from respiratory conditions where airway constriction is prevalent.
- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation in the airways, which is a significant factor in conditions like asthma and COPD.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Adenosine Receptor Antagonism : this compound functions as an antagonist at adenosine receptors (particularly A1 and A2), which are involved in bronchoconstriction. By blocking these receptors, this compound helps alleviate symptoms associated with airway constriction.
- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels promote relaxation of bronchial smooth muscle, contributing to its bronchodilatory effects.
Clinical Studies and Case Reports
Several studies have documented the efficacy of this compound in clinical settings:
- Efficacy in Asthma Management : A randomized controlled trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly improved lung function (measured by FEV1) compared to placebo. The study highlighted a 15% increase in FEV1 after 12 weeks of treatment with this compound .
- COPD Treatment Outcomes : A cohort study analyzed the effects of this compound on COPD patients over six months. Results indicated a notable reduction in exacerbation rates and improved quality of life scores as measured by the St. George's Respiratory Questionnaire (SGRQ) .
- Long-term Safety Profile : In a long-term safety study involving 500 participants, this compound was well-tolerated with minimal adverse effects reported. The most common side effects included gastrointestinal disturbances and headache, which were mild and transient .
Table 1: Summary of Clinical Findings on this compound
Study Type | Population | Key Findings |
---|---|---|
Randomized Controlled Trial | 200 Asthma Patients | 15% increase in FEV1 after 12 weeks |
Cohort Study | 300 COPD Patients | Reduced exacerbation rates; improved SGRQ scores |
Long-term Safety Study | 500 Participants | Well-tolerated; mild side effects |
Properties
CAS No. |
66172-75-6 |
---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
MTBUJUHRXVGLEF-UHFFFAOYSA-N |
SMILES |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
Canonical SMILES |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
Appearance |
Solid powder |
Key on ui other cas no. |
66172-75-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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